Benzyl methanesulfonate

Catalog No.
S594588
CAS No.
55791-06-5
M.F
C8H10O3S
M. Wt
186.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl methanesulfonate

CAS Number

55791-06-5

Product Name

Benzyl methanesulfonate

IUPAC Name

benzyl methanesulfonate

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

InChI

InChI=1S/C8H10O3S/c1-12(9,10)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

ZDKRMIJRCHPKLW-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OCC1=CC=CC=C1

Synonyms

benzyl mesylate

Canonical SMILES

CS(=O)(=O)OCC1=CC=CC=C1

Benzyl methanesulfonate is an organic compound with the molecular formula C₈H₁₀O₃S. It consists of a benzyl group attached to a methanesulfonate functional group, making it a versatile reagent in organic synthesis. The compound is characterized by its good leaving group properties due to the effective delocalization of the negative charge across the three oxygen atoms in the sulfonate group, which enhances its reactivity in nucleophilic substitution reactions .

, primarily as an electrophile in nucleophilic substitution reactions. It can undergo:

  • Trifluoromethylation: This reaction involves the introduction of a trifluoromethyl group at the benzylic position using copper-mediated methods. The process has shown compatibility with various functional groups, enabling the formation of diverse products .
  • Nucleophilic Substitution: The methanesulfonate group acts as an excellent leaving group, facilitating reactions with nucleophiles such as amines and alcohols .

Benzyl methanesulfonate has been studied for its potential biological activities. While specific pharmacological effects are not extensively documented, compounds containing methanesulfonate groups often exhibit interesting biological properties due to their structural characteristics. Research indicates that derivatives of benzyl methanesulfonate may possess antibacterial or antifungal activity, although further studies are necessary to confirm these effects.

Several methods exist for synthesizing benzyl methanesulfonate:

  • Reaction of Benzyl Alcohol with Methanesulfonyl Chloride: This method involves treating benzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically yields benzyl methanesulfonate efficiently .
    text
    Benzyl Alcohol + Methanesulfonyl Chloride → Benzyl Methanesulfonate + HCl
  • Copper-Catalyzed Reactions: Recent advancements have introduced copper-catalyzed methods for modifying benzyl methanesulfonates, allowing for more complex transformations under mild conditions .

Benzyl methanesulfonate is utilized in various applications within organic chemistry:

  • Synthetic Intermediates: It serves as a precursor in the synthesis of more complex organic molecules.
  • Reagents in Organic Synthesis: The compound is employed in nucleophilic substitution reactions to introduce various functional groups into aromatic systems.
  • Pharmaceutical Chemistry: Its derivatives may be explored for potential therapeutic applications due to their structural properties.

Benzyl methanesulfonate shares structural similarities with several other compounds, particularly those containing sulfonate groups. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Benzyl sulfonateC₈H₈O₃SLacks the methanesulfonate group; less reactive
Methyl methanesulfonateC₂H₆O₃SSmaller alkyl group; different reactivity profile
Phenyl methanesulfonateC₈H₉O₃SSimilar structure but involves a phenyl group instead of benzyl

Benzyl methanesulfonate is unique due to its specific reactivity patterns and applications in synthetic chemistry, particularly in introducing functional groups into aromatic systems.

Benzyl methanesulfonate is an organic compound with the molecular formula C₈H₁₀O₃S [1]. The structure consists of a benzyl group (C₆H₅CH₂-) connected to a methanesulfonate group (CH₃SO₃-) [2]. The compound features a central sulfur atom with two double-bonded oxygen atoms and a single-bonded oxygen that connects to the benzyl group [3]. The benzyl portion contains a phenyl ring attached to a methylene (-CH₂-) group that forms the linkage point to the methanesulfonate moiety [4].
The compound has a molecular weight of 186.23 g/mol and is characterized by its specific arrangement of atoms that gives rise to its chemical properties [1] [3]. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is benzyl methanesulfonate, though it is also sometimes referred to as phenylmethyl methanesulfonate in scientific literature [1] [4]. The structure can be represented using various chemical notations including SMILES (CS(=O)(=O)OCC1=CC=CC=C1) and InChI (InChI=1S/C8H10O3S/c1-12(9,10)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3) [1].

Physical State and Appearance

Benzyl methanesulfonate exists as a colorless oil at room temperature [22]. This liquid state is consistent with its relatively low melting point, which is estimated to be below room temperature based on its observed physical properties [3]. The compound is transparent with no distinctive coloration when in its pure form [22]. As a liquid, it possesses moderate viscosity typical of organic esters containing both aromatic and aliphatic components [3] [11].

Thermodynamic Properties

The thermodynamic properties of benzyl methanesulfonate are crucial for understanding its behavior under various conditions and for potential applications in chemical processes [3] [13].

Boiling Point (341.8±21.0 °C at 760 mmHg)

Benzyl methanesulfonate has a high boiling point of 341.8±21.0 °C at standard atmospheric pressure (760 mmHg) [3]. This elevated boiling point can be attributed to the presence of the sulfonate group, which introduces strong intermolecular forces through dipole-dipole interactions and potential hydrogen bonding with surrounding molecules [13] [18]. The substantial uncertainty range (±21.0 °C) reflects the challenges in precise experimental determination of boiling points for compounds that decompose at elevated temperatures [3] [13].

Density (1.2±0.1 g/cm³)

The density of benzyl methanesulfonate is 1.2±0.1 g/cm³, indicating that it is slightly denser than water [3]. This density value is consistent with other organic sulfonate esters of similar molecular weight and structure [3] [18]. The density is influenced by the molecular packing, which is affected by the presence of the aromatic ring and the polar sulfonate group [13] [3].

Flash Point (160.5±22.1 °C)

Benzyl methanesulfonate has a flash point of 160.5±22.1 °C, which represents the lowest temperature at which its vapors can ignite in the presence of an ignition source [3]. This relatively high flash point indicates that the compound has low volatility at room temperature and presents a reduced fire hazard under normal handling conditions compared to many other organic solvents [3] [18]. The substantial uncertainty range (±22.1 °C) is typical for flash point determinations of high-boiling compounds and reflects variations in experimental methods and conditions [3] [13].

Spectroscopic Properties

The spectroscopic properties of benzyl methanesulfonate provide valuable information about its molecular structure and can be used for identification and purity assessment [9] [14].

NMR Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy reveals the specific electronic environment of hydrogen and carbon atoms within the benzyl methanesulfonate molecule [14] [17]. Proton (¹H) NMR analysis in deuterated acetonitrile (CD₃CN) shows characteristic signals at δ = 7.26 parts per million (ppm) as a multiplet representing the five aromatic protons, δ = 4.66 ppm as a singlet corresponding to the methylene (-CH₂-) protons, and δ = 3.78 ppm as a singlet assigned to the methyl (-CH₃) protons of the methanesulfonate group [17].
When measured in deuterated chloroform (CDCl₃), slight shifts in the chemical shift values are observed, with the aromatic protons appearing at δ = 7.41 ppm, the methylene protons at δ = 5.24 ppm, and the methyl protons at δ = 2.90 ppm [22]. These variations in chemical shifts between different solvents are due to solvent effects on the electronic environment of the protons [14] [17]. Carbon-13 (¹³C) NMR spectroscopy, though less commonly reported for this compound, would typically show signals in the range of δ = 135-128 ppm for aromatic carbons, δ = 70-75 ppm for the methylene carbon, and δ = 37-40 ppm for the methyl carbon [14] [17].

IR Spectroscopic Profile

Infrared (IR) spectroscopy of benzyl methanesulfonate reveals characteristic absorption bands that correspond to specific functional groups and molecular vibrations within the compound [16]. The spectrum shows strong absorption bands in the region of 1350-1330 cm⁻¹ attributed to the asymmetric stretching vibrations of the sulfur-oxygen (S=O) bonds [16]. Another strong absorption band appears in the region of 1170-1150 cm⁻¹, corresponding to the symmetric stretching vibrations of the S=O bonds [16] [9].
Medium intensity absorption bands are observed at 980-950 cm⁻¹, which are assigned to carbon-oxygen (C-O) stretching vibrations [16]. The aromatic carbon-hydrogen (C-H) out-of-plane bending vibrations produce medium intensity bands in the region of 770-750 cm⁻¹ [16]. Additionally, characteristic absorption bands for monosubstituted benzene rings appear in the region of 700-680 cm⁻¹ [16] [9]. These spectral features collectively provide a distinctive fingerprint that can be used for the identification and structural confirmation of benzyl methanesulfonate [9] [16].

Mass Spectrometric Analysis

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of benzyl methanesulfonate [9]. The mass spectrum shows a molecular ion peak (M⁺) at mass-to-charge ratio (m/z) 186, corresponding to the molecular weight of the intact compound [9]. However, this peak typically shows low to medium intensity due to the relatively facile fragmentation of the molecule under electron impact conditions [9] [28].
The base peak (100% relative abundance) in the mass spectrum appears at m/z 91, which corresponds to the tropylium ion (C₇H₇⁺) [9] [28]. This fragment is characteristic of compounds containing a benzyl group and forms through the cleavage of the bond between the methylene carbon and the oxygen atom [9]. Additional significant fragments include the methanesulfonate fragment at m/z 79 (medium intensity), the phenyl cation (C₆H₅⁺) at m/z 77 (medium intensity), and the cyclopentadienyl cation (C₅H₅⁺) at m/z 65 (medium-low intensity) [9] [28]. This fragmentation pattern is consistent with the structural features of benzyl methanesulfonate and can be used as a diagnostic tool for its identification [9] [28].

Stability and Reactivity Parameters

Benzyl methanesulfonate exhibits specific stability and reactivity characteristics that are important for its handling, storage, and chemical applications [27] [14]. The compound is notably unstable at room temperature and tends to decompose in solution over time [27]. This instability is primarily due to its high reactivity as an alkylating agent, where the benzyl group can readily transfer to nucleophiles [14] [27].

Research has shown that benzyl methanesulfonate undergoes solvolysis reactions readily, particularly in protic solvents such as water, alcohols, and aqueous mixtures [14] [27]. These reactions proceed through an SN1 mechanism, especially in polar solvents that can stabilize the resulting carbocation intermediate [14]. The compound is particularly reactive toward nucleophiles including halides, amines, thiols, and alcohols, making it useful as a benzylating agent in organic synthesis but also contributing to its limited stability [27] [14].

Due to its reactivity, benzyl methanesulfonate requires specific storage conditions to maintain its integrity [11]. It should be stored under an inert atmosphere (such as nitrogen or argon) in a freezer at temperatures below -70°C to minimize decomposition [11] [27]. The compound is incompatible with strong nucleophiles, bases, and alcohols, which can trigger rapid decomposition reactions [27] [14]. Upon thermal decomposition, benzyl methanesulfonate may form various products including sulfur oxides and carbon oxides [11] [27].

Table 1: Stability and Reactivity Parameters of Benzyl Methanesulfonate

ParameterDescriptionSource
Chemical StabilityUnstable at room temperature, decomposes in solutionRSC Publication, Sigma-Aldrich
ReactivityHighly reactive, undergoes solvolysis reactions readilyRSC Publication
Storage ConditionsStore under inert atmosphere in freezer (below -70°C)Sigma-Aldrich
Incompatible MaterialsReacts with nucleophiles, bases, and alcoholsChemical literature
Decomposition ProductsMay form sulfur oxides, carbon oxides upon decompositionChemical literature

XLogP3

1.1

Other CAS

55791-06-5

Wikipedia

Methanesulfonic acid, phenylmethyl ester

Dates

Modify: 2023-07-20
Schweitzer-Chaput et al. Photochemical generation of radicals from alkyl electrophiles using a nucleophilic organic catalyst. Nature Chemistry, doi: 10.1038/s41557-018-0173-x, published online 3 December 2018

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